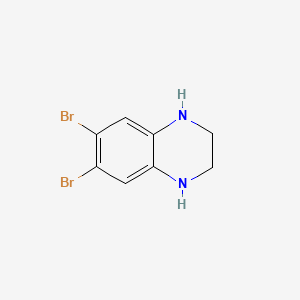

6,7-Dibromo-1,2,3,4-tetrahydroquinoxaline

Description

Overview of the Tetrahydroquinoxaline Scaffold: Structural Characteristics and Research Significance

The tetrahydroquinoxaline (THQ) scaffold is a nitrogen-containing heterocycle that has garnered significant attention in chemical and pharmaceutical sciences. benthamdirect.com Its structure consists of a fused benzene (B151609) and a saturated pyrazine (B50134) ring. This arrangement imparts a defined, non-planar geometry that is often sought after in drug design.

The research significance of the THQ scaffold is substantial, as it is recognized as a "privileged structure." researchgate.net This term is used for molecular frameworks that are capable of binding to multiple biological targets, thus serving as a rich source for identifying new therapeutic leads. researchgate.net The THQ nucleus is a core component in a multitude of compounds demonstrating a wide array of biological activities. benthamdirect.comnih.gov For instance, derivatives of the closely related tetrahydroquinoline scaffold are found in established drugs like the antiarrhythmic nicainoprol (B1678734) and the antiviral virantmycin. wikipedia.orgtandfonline.com The inherent bioactivity and favorable physicochemical properties of this scaffold make it a frequent target for synthetic chemists aiming to develop novel agents for various diseases. nih.govtandfonline.comnih.govtandfonline.com

Importance of Regiospecific Halogenation in Heterocyclic Compound Development

The introduction of halogen atoms, such as bromine, at specific positions on a heterocyclic ring is a critical strategy in modern organic synthesis. This process, known as regiospecific halogenation, is not merely an act of substitution but a deliberate step to imbue a molecule with enhanced synthetic utility. acs.org Halogenated heterocycles are highly valued as versatile intermediates, particularly in the realm of transition metal-catalyzed cross-coupling reactions. nih.gov

The carbon-bromine (C-Br) bonds, like those in 6,7-Dibromo-1,2,3,4-tetrahydroquinoxaline, are prime reaction sites for powerful bond-forming methodologies such as Suzuki, Stille, Heck, and Sonogashira couplings. rsc.org These reactions allow chemists to forge new carbon-carbon or carbon-heteroatom bonds with high precision. The ability to selectively functionalize a specific position on the heterocyclic core enables the systematic development of compound libraries for structure-activity relationship (SAR) studies. rsc.org By varying the substituents at the halogenated positions, researchers can fine-tune a molecule's biological activity, selectivity, and pharmacokinetic properties. The predictability of these reactions, often influenced by the electronic nature of the heterocyclic ring, makes halogenated intermediates indispensable tools for constructing complex molecular architectures from simpler precursors. rsc.org

Evolution of Synthetic Strategies for Tetrahydroquinoxalines and Their Derivatives

The synthesis of tetrahydroquinoxalines and their analogs has evolved significantly, moving from classical methods to more efficient and sophisticated strategies. Over the past two decades, considerable progress has been made in developing novel synthetic routes to access these valuable scaffolds. benthamdirect.com

Early and traditional methods often involved multi-step sequences. However, modern organic synthesis has seen the rise of more streamlined approaches. A comprehensive review of synthetic strategies highlights a variety of powerful methods, including:

Condensation Reactions: A foundational approach often involving the reaction between a substituted o-phenylenediamine (B120857) and a 1,2-dicarbonyl compound, followed by reduction.

Cycloaddition Reactions: These reactions build the heterocyclic ring in a concerted or stepwise manner, offering control over stereochemistry. benthamdirect.com

Intramolecular Cyclization: Many strategies rely on the cyclization of a pre-functionalized linear precursor. Palladium-catalyzed C-N bond formation, a type of Buchwald-Hartwig amination, is a key method for ring closure. researchgate.netnih.govtandfonline.com

Hydrogenation Reactions: The direct hydrogenation of the corresponding quinoxaline (B1680401) precursor is a common and effective method. benthamdirect.com Recent advancements include iridium-catalyzed asymmetric hydrogenation to produce chiral THQ derivatives with high enantioselectivity. rsc.org Metal-free transfer hydrogenation processes have also been developed as an environmentally benign alternative. organic-chemistry.org

Domino Reactions: Also known as cascade or tandem reactions, these are highly efficient processes where multiple bond-forming events occur in a single operation without isolating intermediates. nih.gov Domino reactions, such as the Povarov reaction, have been adapted to produce highly functionalized tetrahydroquinolines and related structures, showcasing excellent atom economy and operational simplicity. nih.govbeilstein-journals.orgbeilstein-journals.orgresearchgate.net These methods allow for the rapid assembly of complex molecular frameworks from simple starting materials. nih.govacs.org

The development of solid-phase synthesis has also provided a versatile method for creating libraries of quinoxaline derivatives for high-throughput screening. researchgate.net This continuous evolution of synthetic methodologies provides chemists with a robust toolbox to access a wide diversity of tetrahydroquinoxaline derivatives for various applications.

Compound Data

Below are tables detailing the chemical information for compounds mentioned in this article.

Structure

3D Structure

Properties

Molecular Formula |

C8H8Br2N2 |

|---|---|

Molecular Weight |

291.97 g/mol |

IUPAC Name |

6,7-dibromo-1,2,3,4-tetrahydroquinoxaline |

InChI |

InChI=1S/C8H8Br2N2/c9-5-3-7-8(4-6(5)10)12-2-1-11-7/h3-4,11-12H,1-2H2 |

InChI Key |

RFUZRBGRSAZCPZ-UHFFFAOYSA-N |

Canonical SMILES |

C1CNC2=CC(=C(C=C2N1)Br)Br |

Origin of Product |

United States |

Reactivity and Derivatization of 6,7 Dibromo 1,2,3,4 Tetrahydroquinoxaline

Nucleophilic Aromatic Substitution (SNAr) Reactions at Brominated Centers

Nucleophilic aromatic substitution (SNAr) is a key class of reactions for the functionalization of electron-deficient aromatic rings. nih.govrsc.orgbohrium.com In the context of 6,7-dibromo-1,2,3,4-tetrahydroquinoxaline, the electron-withdrawing nature of the pyrazine (B50134) ring activates the attached benzene (B151609) ring towards nucleophilic attack, facilitating the displacement of the bromide ions.

The bromine atoms of this compound can be substituted by oxygen-based nucleophiles to introduce functionalities such as methoxy (B1213986) groups. This transformation is typically achieved by reacting the dibromo compound with a corresponding alkoxide, such as sodium methoxide, in a suitable solvent. The resulting 6,7-dimethoxy-1,2,3,4-tetrahydroquinoxaline (B13652580) is a valuable intermediate in the synthesis of various biologically active molecules. mdpi.comnih.govresearchgate.netresearchgate.netprepchem.comnih.govnih.gov For instance, derivatives of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (B160971), a structurally related core, have been investigated for their potential as HIV-1 reverse transcriptase inhibitors and sigma-2 receptor ligands. nih.govresearchgate.net

A general representation of the methoxylation reaction is depicted below:

Reaction Scheme: this compound + 2 NaOCH3 → 6,7-Dimethoxy-1,2,3,4-tetrahydroquinoxaline + 2 NaBr

Detailed research has demonstrated the successful synthesis of various 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives, highlighting the feasibility of introducing methoxy groups onto similar aromatic systems. mdpi.comnih.govresearchgate.netresearchgate.netprepchem.comnih.govnih.gov

The bromine atoms on the this compound scaffold can be readily displaced by various nitrogen-containing nucleophiles. This allows for the synthesis of a diverse range of derivatives incorporating amines, piperazines, and morpholines, which are common pharmacophores in drug discovery. nih.govresearchgate.netorganic-chemistry.orgnih.govnih.govresearchgate.netnih.gov

The reaction of this compound with an excess of a desired amine, piperazine, or morpholine (B109124), often in the presence of a base and at elevated temperatures, leads to the corresponding mono- or di-substituted products. The selectivity for mono- versus di-substitution can often be controlled by adjusting the reaction stoichiometry and conditions. nih.gov

Table 1: Examples of Nitrogen-Containing Derivatives Synthesized via SNAr Reactions

| Nucleophile | Product |

| Ammonia | 6,7-Diamino-1,2,3,4-tetrahydroquinoxaline |

| Piperazine | 6,7-Di(piperazin-1-yl)-1,2,3,4-tetrahydroquinoxaline |

| Morpholine | 6,7-Di(morpholin-4-yl)-1,2,3,4-tetrahydroquinoxaline |

Research on structurally similar dibromo-heterocyclic systems has shown that selective mono-amination can be achieved by carefully controlling the reaction conditions, such as temperature and the amount of the nucleophile used. nih.gov For example, treatment of 4,7-dibromo mdpi.comnih.govnih.govthiadiazolo[3,4-d]pyridazine with morpholine in acetonitrile (B52724) at room temperature yielded the mono-aminated derivative selectively. nih.gov

The conversion of the bromo substituents to cyano groups represents another important derivatization pathway. This can be accomplished through nucleophilic substitution using a cyanide salt, such as copper(I) cyanide, in a reaction known as the Rosenmund-von Braun reaction. This transformation provides access to dinitrile compounds, which are versatile precursors for the synthesis of other functional groups, including carboxylic acids and amines.

Reaction Scheme: this compound + 2 CuCN → 6,7-Dicyano-1,2,3,4-tetrahydroquinoxaline + 2 CuBr

The synthesis of cyano-substituted tetrahydroquinolines has been reported through various methods, indicating the general applicability of introducing cyano groups into such heterocyclic systems. researchgate.net

Metal-Catalyzed Cross-Coupling Reactions

Metal-catalyzed cross-coupling reactions provide a powerful and versatile methodology for the formation of carbon-carbon and carbon-heteroatom bonds. nih.govsigmaaldrich.comlibretexts.orglibretexts.orgmdpi.comyoutube.com The bromine atoms in this compound serve as excellent handles for such transformations.

The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an organic halide. libretexts.org This reaction is highly valued for its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of boronic acids and their esters. libretexts.orglibretexts.org

In the case of this compound, reaction with an aryl or heteroaryl boronic acid in the presence of a palladium catalyst and a base can lead to the formation of new carbon-carbon bonds at the 6- and 7-positions. This allows for the synthesis of a wide variety of biaryl and heteroaryl-substituted quinoxaline (B1680401) derivatives.

Table 2: Representative Suzuki-Miyaura Coupling Reaction

| Reactants | Catalyst | Base | Product |

| This compound, Phenylboronic acid | Pd(PPh3)4 | Na2CO3 | 6,7-Diphenyl-1,2,3,4-tetrahydroquinoxaline |

The general catalytic cycle for the Suzuki-Miyaura coupling involves three key steps: oxidative addition of the aryl halide to the Pd(0) complex, transmetalation with the organoboron reagent, and reductive elimination to yield the cross-coupled product and regenerate the Pd(0) catalyst. libretexts.orgmdpi.com

While palladium catalysis is prevalent, other transition metals, such as copper, can also mediate important cross-coupling reactions. For instance, copper-catalyzed reactions are commonly used for the formation of carbon-nitrogen and carbon-oxygen bonds in what is known as the Ullmann condensation.

In the context of this compound, a copper-promoted reaction with an alcohol or an amine could provide an alternative route to the oxygen- and nitrogen-containing derivatives discussed in the SNAr section. These reactions often require a copper catalyst, a ligand, and a base.

Lithium-Halogen Exchange and Subsequent Electrophilic Quenching

The presence of bromine atoms on the aromatic ring of this compound makes it a prime candidate for lithium-halogen exchange reactions. This powerful transformation is a cornerstone of organometallic chemistry for creating carbon-carbon and carbon-heteroatom bonds. The reaction typically involves treating the dibromo compound with an organolithium reagent, such as n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi), at low temperatures.

The mechanism proceeds via the formation of a lithium ate-complex, followed by the exchange of a bromine atom for a lithium atom, generating a highly reactive aryllithium intermediate. scispace.combris.ac.uk The stability of the resulting organolithium species dictates the position of the equilibrium. scispace.com The rate of exchange is generally faster for aryl iodides than bromides, and for bromides than chlorides. bris.ac.uklibretexts.org

This in situ-generated lithiated species can then be "quenched" by a wide variety of electrophiles to introduce new functional groups onto the quinoxaline core. The choice of electrophile determines the final product. For instance, quenching with an aldehyde or ketone would yield a secondary or tertiary alcohol, respectively. Reaction with carbon dioxide (CO2) followed by an acidic workup would produce a carboxylic acid. This methodology provides a versatile route to a diverse array of 6,7-disubstituted tetrahydroquinoxalines.

While specific studies detailing the lithium-halogen exchange on this compound are not prevalent in the searched literature, the principles are well-established for other bromo-aromatic and heterocyclic systems. nih.govnih.gov For example, the lithiation-borylation sequence, where an organolithium is trapped with a boronic ester, is a powerful method for creating new C-C bonds. scispace.comnih.govbris.ac.uku-tokyo.ac.jp This reaction has been studied extensively on various substrates, highlighting its broad applicability. nih.gov

Table 1: Potential Electrophiles for Quenching Lithiated Tetrahydroquinoxaline

| Electrophile | Resulting Functional Group |

|---|---|

| Carbon Dioxide (CO₂) | Carboxylic Acid (-COOH) |

| Aldehydes (R-CHO) | Secondary Alcohol (-CH(OH)R) |

| Ketones (R₂C=O) | Tertiary Alcohol (-C(OH)R₂) |

| Boronic Esters (B(OR)₃) | Boronic Acid/Ester (-B(OH)₂) |

Aromatization Pathways to 6,7-Dibromoquinoxaline (B6158433) (e.g., Oxidative Dehydrogenation with DDQ)

The conversion of the 1,2,3,4-tetrahydroquinoxaline (B1293668) core to the fully aromatic 6,7-dibromoquinoxaline can be achieved through oxidative dehydrogenation. This aromatization process involves the removal of four hydrogen atoms from the saturated pyrazine ring. A highly effective and common reagent for this type of transformation is 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ).

DDQ is a potent oxidant with a high reduction potential, making it suitable for the dehydrogenation of hydroaromatic compounds. ekb.egsigmaaldrich.com The reaction is typically carried out by heating the tetrahydroquinoxaline substrate with a stoichiometric amount of DDQ in an inert solvent such as benzene or dioxane. The driving force for the reaction is the formation of the stable aromatic quinoxaline ring and the reduced hydroquinone (B1673460) form of DDQ (DDQH₂).

The general mechanism of DDQ-mediated dehydrogenation involves a hydride transfer from the substrate to the quinone, often proceeding through a charge-transfer complex intermediate. This process is particularly efficient for substrates where the removal of hydrogen leads to a significant gain in resonance energy, as is the case with the formation of an aromatic system. While direct literature on the DDQ oxidation of this compound is sparse, this method is widely applied for the aromatization of various nitrogen-containing heterocycles. ekb.egsigmaaldrich.com

Table 2: Common Reagents for Dehydrogenation/Aromatization

| Reagent | Name | Typical Conditions |

|---|---|---|

| DDQ | 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone | Reflux in benzene or dioxane |

| MnO₂ | Manganese Dioxide | Reflux in various solvents |

| Pd/C | Palladium on Carbon | High temperature, with a hydrogen acceptor |

Functional Group Interconversions on the Tetrahydroquinoxaline Ring System

Beyond modifying the aromatic ring, the this compound scaffold allows for functional group interconversions on the heterocyclic portion, primarily at the nitrogen atoms. The secondary amines (N-H) at the 1- and 4-positions are nucleophilic and can undergo a variety of standard transformations.

N-Alkylation and N-Acylation: The secondary amines can be readily alkylated using alkyl halides in the presence of a base to prevent the formation of quaternary ammonium (B1175870) salts. Similarly, acylation with acyl chlorides or anhydrides provides the corresponding N,N'-diacyl derivatives. These reactions are fundamental for modifying the solubility, electronic properties, and steric environment of the molecule. Protecting these nitrogen atoms with groups like Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) is also a common strategy to modulate reactivity during other synthetic steps.

Palladium-Catalyzed Cross-Coupling: Following a successful lithium-halogen exchange, the resulting mono- or di-lithiated species can be converted into other organometallic reagents suitable for cross-coupling reactions. For example, trapping with zinc chloride or a boronic ester would generate organozinc or organoboron species, respectively. These can then participate in widely used palladium-catalyzed reactions like the Suzuki, Negishi, or Stille couplings to form C-C bonds with various aryl or vinyl partners. libretexts.orgsigmaaldrich.comyoutube.commdpi.com The reactivity order of halogens in these couplings is typically I > Br > Cl. libretexts.org This approach opens up a vast chemical space for synthesizing complex derivatives from the dibromo precursor.

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| n-butyllithium (n-BuLi) |

| tert-butyllithium (t-BuLi) |

| 6,7-Dibromoquinoxaline |

| 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) |

| Palladium on Carbon (Pd/C) |

| Manganese Dioxide (MnO₂) |

| tert-butyloxycarbonyl (Boc) |

Spectroscopic and Structural Characterization of 6,7 Dibromo 1,2,3,4 Tetrahydroquinoxaline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopynih.govchemrxiv.orglam.edu.ly

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the atomic-level structure. nih.gov For 6,7-Dibromo-1,2,3,4-tetrahydroquinoxaline, NMR is used to determine the chemical environment of protons and carbons, and to map their connectivity.

Proton Nuclear Magnetic Resonance (¹H NMR) for Chemical Environment Analysischemrxiv.orglam.edu.lyresearchgate.net

¹H NMR spectroscopy provides information on the number of different types of protons and their neighboring environments. In this compound, the spectrum is expected to show distinct signals for the aromatic and aliphatic protons.

The two protons on the dibrominated benzene (B151609) ring (at C-5 and C-8) are chemically equivalent and are expected to appear as a single sharp singlet in the aromatic region of the spectrum, typically around δ 6.8-7.5 ppm. rsc.org The lack of adjacent protons for coupling results in a singlet.

The protons of the tetrahydro-pyrazine ring give rise to more complex signals. The two methylene (B1212753) groups (-CH₂-CH₂-) at positions 2 and 3 are chemically equivalent in a symmetrical, rapidly inverting conformation at room temperature. They typically appear as a singlet or a narrow multiplet in the aliphatic region (δ 3.0-3.5 ppm). The two N-H protons of the amine groups at positions 1 and 4 are also equivalent and would present as a broad singlet, the chemical shift of which can be highly variable depending on solvent, concentration, and temperature.

Illustrative ¹H NMR Data for the this compound Core Structure

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |

| H-5, H-8 | ~ 6.8 - 7.5 | Singlet (s) |

| H-2, H-3 (CH₂) | ~ 3.0 - 3.5 | Singlet (s) or Multiplet (m) |

| N-H | Variable | Broad Singlet (br s) |

Note: This table is illustrative and based on typical values for related structures. Actual values may vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Elucidationchemrxiv.orglam.edu.lyresearchgate.net

¹³C NMR spectroscopy is used to determine the number of non-equivalent carbon atoms and to identify the carbon skeleton. For this compound, the spectrum is expected to show four distinct signals.

The carbon atoms C-6 and C-7, directly bonded to bromine, would appear at a characteristic chemical shift, influenced by the strong electron-withdrawing effect of the bromine atoms. The quaternary carbons C-4a and C-8a, where the pyrazine (B50134) ring fuses to the benzene ring, would also have a distinct signal. The aromatic carbons C-5 and C-8 would show a signal in the typical aromatic region. Finally, the equivalent aliphatic carbons C-2 and C-3 of the methylene groups would appear in the upfield region of the spectrum.

Illustrative ¹³C NMR Data for the this compound Skeleton

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C-2, C-3 | ~ 40 - 50 |

| C-5, C-8 | ~ 115 - 125 |

| C-6, C-7 | ~ 110 - 120 (C-Br) |

| C-4a, C-8a | ~ 130 - 145 |

Note: This table is illustrative and based on typical values for related structures. Actual values may vary.

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)nih.govchemrxiv.orgwikipedia.org

Two-dimensional (2D) NMR experiments provide further structural detail by showing correlations between nuclei. wikipedia.org

COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) couplings. For a derivative of this compound, COSY would be crucial for establishing the connectivity within the aliphatic chain of the pyrazine ring, showing correlations between protons on adjacent carbons.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This is extremely useful for unambiguously assigning the signals in the ¹H and ¹³C NMR spectra to their respective atoms in the molecule. For the parent compound, it would correlate the C-2/C-3 signal with the H-2/H-3 signal, and the C-5/C-8 signal with the H-5/H-8 signal.

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrationslam.edu.ly

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum would be characterized by several key absorption bands.

The most prominent features would be the N-H stretching vibrations of the secondary amine groups, which typically appear as one or two sharp bands in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic ring are expected around 3000-3100 cm⁻¹, while the aliphatic C-H stretches of the methylene groups would be observed just below 3000 cm⁻¹. The C=C stretching vibrations of the benzene ring usually appear in the 1450-1600 cm⁻¹ region. The C-N stretching vibrations of the aliphatic and aromatic amines would be found in the 1250-1350 cm⁻¹ range. The C-Br stretching vibrations typically occur at lower frequencies, in the 500-650 cm⁻¹ range.

Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H | Stretch | 3300 - 3500 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aliphatic C-H | Stretch | 2850 - 2960 |

| C=C | Aromatic Ring Stretch | 1450 - 1600 |

| C-N | Stretch | 1250 - 1350 |

| C-Br | Stretch | 500 - 650 |

Note: This table is illustrative and based on typical values for related structures.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmationnih.govuni.lu

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous confirmation of its elemental composition and molecular formula. nih.gov For this compound (C₈H₈Br₂N₂), HRMS would show a characteristic isotopic pattern for the molecular ion peak [M]⁺ due to the presence of two bromine atoms. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance.

Therefore, the molecular ion cluster would exhibit three main peaks in a ratio of approximately 1:2:1, corresponding to the species containing two ⁷⁹Br atoms, one ⁷⁹Br and one ⁸¹Br atom, and two ⁸¹Br atoms, respectively. The exact masses of these isotopic peaks can be calculated and compared with the experimental data to a high degree of accuracy (typically within a few parts per million), confirming the molecular formula. For instance, the monoisotopic mass of a related derivative, 6,7-dibromo-1,2,3,4-tetrahydroquinoxalin-2-one (B6207638) (C₈H₆Br₂N₂O), is listed as 303.8847 Da. uni.lu

X-ray Crystallography for Definitive Solid-State Structure Elucidation

X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound can be grown, this technique can provide definitive proof of its structure.

Theoretical and Computational Investigations of 6,7 Dibromo 1,2,3,4 Tetrahydroquinoxaline

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are a cornerstone for investigating the properties of 6,7-Dibromo-1,2,3,4-tetrahydroquinoxaline. DFT methods offer a balance between computational cost and accuracy, making them well-suited for studying the electronic structure and conformational preferences of medium-sized organic molecules.

Electronic Structure and Molecular Orbital Analysis

The electronic structure of this compound is significantly influenced by the interplay between the electron-donating character of the tetrahydro-pyrazine ring and the electron-withdrawing nature of the two bromine atoms on the benzene (B151609) ring. DFT calculations can elucidate this by mapping the electron density distribution and analyzing the frontier molecular orbitals (FMOs) – the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The HOMO is typically localized on the more electron-rich portions of the molecule, which in this case would be the nitrogen atoms and the benzene ring, while the LUMO is generally distributed over the electron-deficient areas. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. A smaller gap suggests higher reactivity. For substituted quinoxaline (B1680401) derivatives, these electronic properties are key determinants of their potential applications in materials science and medicinal chemistry. researchgate.net

Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound

| Orbital | Energy (eV) | Description |

| HOMO | -5.8 | Primarily localized on the N-H and adjacent carbon atoms of the pyrazine (B50134) ring and the C-Br bonds. |

| LUMO | -1.2 | Primarily localized on the aromatic ring and the C=N bonds of the quinoxaline system. |

| HOMO-LUMO Gap | 4.6 | Indicates moderate chemical reactivity and stability. |

Note: The values in this table are illustrative and based on typical DFT calculations for similar halogenated heterocyclic compounds. Actual values would require specific computational studies.

Conformational Preferences and Energetic Landscape Studies

The tetrahydroquinoxaline ring is not planar and can adopt several conformations, such as half-chair, boat, and sofa forms. researchgate.net The presence of two bulky bromine atoms at the 6 and 7 positions can influence the conformational preferences by introducing steric hindrance and altering the electronic distribution.

Computational studies can map the potential energy surface (PES) of the molecule by systematically varying key dihedral angles. This allows for the identification of the most stable conformers and the energy barriers between them. For 1,2,3,4-tetrahydroquinoline, the half-chair conformation is generally the most stable. researchgate.net It is plausible that this compound would also favor a half-chair conformation to minimize steric strain between the bromine atoms and the protons of the pyrazine ring.

Table 2: Hypothetical Relative Energies of this compound Conformers

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angles (degrees) |

| Half-Chair | 0.0 | C2-N1-C8a-C4a: ~45, N1-C2-C3-N4: ~-55 |

| Boat | +5.2 | C2-N1-C8a-C4a: ~0, N1-C2-C3-N4: ~0 |

| Sofa | +3.8 | C2-N1-C8a-C4a: ~20, N1-C2-C3-N4: ~-30 |

Note: This table presents hypothetical data to illustrate the expected energetic ordering of conformers. Precise values would be obtained from detailed PES scans.

Reaction Mechanism Elucidation and Transition State Analysis

Theoretical calculations are invaluable for elucidating the mechanisms of chemical reactions. For the synthesis of this compound, which can be prepared through the bromination of 1,2,3,4-tetrahydroquinoxaline (B1293668), computational methods can model the reaction pathway. researchgate.net This involves identifying the reactants, products, intermediates, and, crucially, the transition states.

The bromination of the aromatic ring is an electrophilic aromatic substitution reaction. DFT calculations can be used to model the formation of the sigma complex (Wheland intermediate) and locate the transition state leading to it. The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate. By comparing the activation energies for bromination at different positions on the tetrahydroquinoxaline ring, the regioselectivity of the reaction can be predicted and understood. For N-protected tetrahydroquinolines, nitration studies have shown that the position of substitution is highly dependent on the nature of the protecting group and the reaction conditions, a phenomenon that can be rationalized through computational analysis of the transition states. researchgate.net

Molecular Dynamics Simulations for Conformational Dynamics and Interactions

While quantum chemical calculations provide information on static molecular properties, molecular dynamics (MD) simulations offer insights into the dynamic behavior of this compound in a condensed phase, such as in a solvent or interacting with a biological macromolecule. preprints.orgmdpi.com

MD simulations solve Newton's equations of motion for the atoms in the system, allowing for the exploration of conformational changes over time. For this compound, an MD simulation in a solvent like water or dimethyl sulfoxide (B87167) would reveal the flexibility of the tetrahydro-pyrazine ring and how it samples different conformations. It would also show how the solvent molecules arrange themselves around the solute and the nature of the intermolecular interactions, such as hydrogen bonding with the N-H groups. Such simulations are crucial for understanding how the solvent environment can influence the conformational equilibrium and reactivity of the molecule.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational chemistry can predict various spectroscopic parameters, which can then be compared with experimental data to validate the theoretical model and aid in the structural elucidation of the compound. For this compound, key spectroscopic techniques that can be simulated include Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

DFT calculations can predict the ¹H and ¹³C NMR chemical shifts. These calculations are highly sensitive to the molecular geometry, and a good correlation between the predicted and experimental spectra provides strong evidence for the proposed structure and conformation in solution. ias.ac.inresearchgate.net

Similarly, the vibrational frequencies and intensities for the IR spectrum can be calculated. ias.ac.in The predicted spectrum can be compared with the experimental IR spectrum to identify the characteristic vibrational modes of the molecule, such as the N-H stretching and bending frequencies, and the vibrations associated with the brominated aromatic ring.

Table 3: Hypothetical Predicted vs. Experimental Spectroscopic Data for this compound

| Spectroscopic Parameter | Predicted Value | Experimental Value |

| ¹H NMR Chemical Shift (H5/H8) | 7.2 ppm | Not Available |

| ¹³C NMR Chemical Shift (C6/C7) | 115 ppm | Not Available |

| IR Frequency (N-H stretch) | 3350 cm⁻¹ | Not Available |

Note: This table illustrates the type of data that would be generated and compared in such a study. The predicted values are estimates based on similar compounds.

Applications of 6,7 Dibromo 1,2,3,4 Tetrahydroquinoxaline in Advanced Organic Synthesis and Materials Science

Role as a Versatile Synthetic Intermediate for Complex Heterocyclic Architectures

The dibrominated nature of 6,7-Dibromo-1,2,3,4-tetrahydroquinoxaline makes it an exceptionally useful intermediate for the synthesis of more complex heterocyclic systems. The two bromine atoms serve as handles for various cross-coupling reactions, a cornerstone of modern organic synthesis.

Chemists can selectively functionalize one or both bromine positions through powerful palladium-catalyzed reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. rsc.orgnih.govrsc.org This allows for the introduction of a wide array of substituents, including aryl, heteroaryl, alkyl, and alkynyl groups. This step-wise or one-pot functionalization capability enables the construction of intricate molecular frameworks that would be difficult to access through other synthetic routes.

For instance, a Suzuki coupling could be employed to introduce new aryl groups, leading to the formation of extended π-conjugated systems. qmul.ac.uk Similarly, the Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds, a crucial transformation in the synthesis of many biologically active compounds and functional materials. rsc.org The ability to perform these reactions sequentially with different partners offers a high degree of control over the final molecular structure, facilitating the creation of libraries of novel heterocyclic compounds for various applications.

The tetrahydroquinoxaline core itself can be synthesized through various methods, including the reduction of the corresponding quinoxaline (B1680401) or through domino reactions involving cyclization of appropriately substituted anilines. nih.govmdpi.com Once the 6,7-dibromo-substituted core is formed, its synthetic potential is unlocked.

Potential in the Development of Functional Organic Materials (e.g., optoelectronic properties, dye precursors)

The development of novel organic materials with tailored electronic and photophysical properties is a major focus of modern materials science. Quinoxaline derivatives, in general, are known to be attractive electron-transporting materials. qmul.ac.ukbeilstein-journals.org The electron-deficient nature of the quinoxaline ring system makes it a suitable component in donor-acceptor architectures, which are fundamental to many organic electronic devices. frontiersin.org

By strategically modifying the this compound scaffold, researchers can fine-tune the optoelectronic properties of the resulting materials. The introduction of electron-donating or electron-withdrawing groups through cross-coupling reactions can alter the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby influencing the material's absorption and emission characteristics. frontiersin.orgrsc.org

This tunability makes this compound a promising precursor for:

Organic Light-Emitting Diodes (OLEDs): The resulting functionalized molecules could serve as emitters or host materials in OLEDs. rsc.org

Organic Field-Effect Transistors (OFETs): Polymers and small molecules derived from this scaffold could exhibit desirable charge transport properties for use in OFETs. frontiersin.org

Dye-Sensitized Solar Cells (DSSCs): The ability to create complex chromophores makes it a candidate for developing new dyes for DSSCs. beilstein-journals.org

Sensors: The potential for creating molecules with specific photophysical responses to external stimuli opens up possibilities in the development of chemical sensors. qmul.ac.uk

While specific studies on the optoelectronic properties of materials directly derived from this compound are not extensively documented, the known properties of the broader quinoxaline family strongly suggest its potential in this area.

Precursor for Advanced Chemical Building Blocks and Ligands

Beyond its direct use in the synthesis of complex final targets, this compound also serves as a precursor for creating more advanced and specialized chemical building blocks. The differential reactivity of the two bromine atoms can be exploited to synthesize unsymmetrically substituted quinoxalines, which are themselves valuable intermediates.

Furthermore, the nitrogen atoms in the tetrahydroquinoxaline ring can act as coordination sites for metal ions. This opens up the possibility of using derivatives of this compound as ligands in coordination chemistry. By attaching specific functional groups to the aromatic ring via the bromine atoms, it is possible to design ligands with tailored steric and electronic properties. These ligands could find applications in:

Catalysis: As part of metal complexes that catalyze a variety of organic transformations.

Materials Science: In the formation of metal-organic frameworks (MOFs) or other coordination polymers with interesting structural and functional properties.

The synthesis of such advanced building blocks and ligands from a readily modifiable precursor like this compound highlights its fundamental importance in expanding the toolbox of synthetic chemists.

Future Perspectives and Emerging Research Avenues

Development of More Sustainable and Environmentally Benign Synthetic Protocols

The future synthesis of 6,7-Dibromo-1,2,3,4-tetrahydroquinoxaline and its derivatives will increasingly prioritize green chemistry principles to minimize environmental impact. Traditional synthetic methods often rely on harsh reaction conditions and hazardous reagents. Emerging research is focused on developing more sustainable alternatives.

One promising approach is the use of water as a solvent and hydrogen donor in a one-pot synthesis of tetrahydroquinoxalines from 2-amino(nitro)anilines and 1,2-dicarbonyl compounds, mediated by diboronic acid under metal-free conditions. rsc.org This methodology offers a significantly greener route, avoiding volatile organic solvents. Furthermore, metal-free tandem cyclization and hydrosilylation reactions, catalyzed by tris(pentafluorophenyl)borane, have been developed for the efficient construction of the tetrahydroquinoxaline core from 1,2-diaminobenzenes and α-ketoesters. rsc.org This approach is notable for its step-economy and tolerance of a wide range of functional groups. rsc.org

Future research could adapt these methods for the synthesis of the target compound, starting from 4,5-dibromo-1,2-diaminobenzene. The use of in-situ generated bromine from safer sources like hydrogen bromide and sodium bromate (B103136) in flow reactors also presents a sustainable pathway to introduce the bromo-substituents, avoiding the transport and handling of highly toxic elemental bromine. researchoutreach.org

Exploration of Novel Reactivity and Unprecedented Transformations

The unique electronic properties conferred by the two bromine atoms on the benzene (B151609) ring of this compound open the door to exploring novel chemical reactions. The electron-withdrawing nature of the bromine atoms can influence the reactivity of both the aromatic ring and the nitrogen atoms within the tetrahydro-pyrazine ring.

Future investigations should focus on leveraging these properties. For instance, the bromo-substituents are ideal handles for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. These reactions would allow for the introduction of a wide array of substituents, including aryl, alkynyl, and amino groups, respectively, at the 6- and 7-positions. This would generate a diverse library of novel derivatives with potentially interesting biological or material properties.

Furthermore, the tetrahydroquinoxaline core itself can undergo transformations. While fused tricyclic tetrahydroquinolines have been identified as potential pan-assay interference compounds (PAINS) due to the reactivity of a cyclopentene (B43876) ring, this highlights the inherent reactivity of the scaffold that can be harnessed for productive chemical transformations under controlled conditions. acs.org Research into selective oxidation, reduction, and ring-modification reactions of the tetrahydro-pyrazine portion of the molecule could lead to unprecedented molecular skeletons.

Fine-Tuning of Regioselectivity and Stereoselectivity in Derivatization

The presence of two identical bromo-substituents in this compound raises interesting questions of regioselectivity in derivatization reactions. Future research should aim to develop protocols for the selective mono- or di-functionalization of the aromatic ring. This could be achieved by carefully controlling reaction conditions, such as temperature, catalyst, and stoichiometry of reagents in cross-coupling reactions.

Stereoselectivity is another crucial aspect, particularly concerning the stereocenters that can be generated at the C2 and C3 positions of the tetrahydro-pyrazine ring. Enantioselective synthesis of tetrahydroquinoxalines has been achieved through Pd-catalyzed alkene carboamination reactions, which can create quaternary carbon stereocenters with high asymmetric induction. nih.gov Applying such methodologies to precursors of this compound could provide access to chiral, non-racemic derivatives. The stereochemistry of the substrate can determine the stereochemistry of the product in certain reactions, a concept known as stereospecificity, which could also be exploited. youtube.comyoutube.com

Understanding and controlling both regioselectivity and stereoselectivity will be paramount in creating structurally well-defined derivatives for applications in medicinal chemistry and materials science, where specific three-dimensional arrangements of atoms are often required for function. masterorganicchemistry.commasterorganicchemistry.com

Integration with Automation and High-Throughput Experimentation Platforms

To accelerate the discovery of new derivatives of this compound and their potential applications, the integration of automated synthesis and high-throughput screening (HTS) is essential. nih.govnih.govresearchgate.net These technologies allow for the rapid generation and evaluation of large libraries of compounds. nih.govrsc.org

Automated platforms can be employed to perform the numerous cross-coupling and derivatization reactions discussed previously in a parallel fashion, significantly increasing the efficiency of library synthesis. rsc.org For instance, microdroplet-based reaction systems have been shown to dramatically shorten reaction times for quinoxaline (B1680401) synthesis and facilitate the rapid screening of optimal reaction conditions. nih.govnih.govresearchgate.net

Pairing automated synthesis with HTS for biological activity or material properties will enable a much faster exploration of the chemical space around the this compound core. This approach is particularly valuable in early-stage drug discovery, where identifying initial "hit" compounds is a critical step. rsc.org The data generated from these high-throughput experiments can also be used to train machine learning algorithms to predict the properties of virtual compounds, further accelerating the design-make-test-analyze cycle.

Q & A

Q. Table 1: Example Bromination Conditions for Related Compounds

| Precursor | Brominating Agent | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| 1,2,3,4-Tetrahydroquinoxaline | Br₂/FeBr₃ | DCM | 65–70 | |

| 6-Methoxy-tetrahydroquinoxaline | NBS | Acetonitrile | 55 |

Which spectroscopic and crystallographic techniques are critical for characterizing 6,7-Dibromo-tetrahydroquinoxaline?

Methodological Answer:

- ¹H/¹³C NMR : Confirm bromine substitution patterns via coupling constants and deshielding effects. For example, aromatic protons adjacent to Br show downfield shifts (δ 7.5–8.5 ppm) .

- X-ray Crystallography : Resolve stereochemistry and crystal packing (e.g., CCDC deposition protocols in ). Compare bond lengths/angles with similar structures (e.g., 6-nitroquinoxaline derivatives) .

- Elemental Analysis : Validate purity (>95%) and stoichiometry of Br atoms.

Advanced Research Questions

How do bromine substituents influence the electronic and steric properties of tetrahydroquinoxaline in biological systems?

Methodological Answer:

- Computational Modeling : Use DFT calculations (e.g., Gaussian09) to map electron density distribution. Bromine’s electron-withdrawing effect reduces HOMO-LUMO gaps, enhancing reactivity in charge-transfer interactions .

- Steric Effects : Compare binding affinities of brominated vs. non-brominated analogs in enzyme assays (e.g., kinase inhibition). Molecular docking (AutoDock Vina) can predict steric clashes in active sites .

Q. Table 2: Comparative Bioactivity of Quinoxaline Derivatives

| Compound | Target (IC₅₀, μM) | Mechanism | Reference |

|---|---|---|---|

| 6,7-Dichloro-tetrahydroquinoxaline | PARP-1 (0.8) | DNA repair inhibition | |

| 6-Nitroquinoxaline | EGFR (2.3) | Tyrosine kinase blockade |

How can researchers resolve contradictions in biological activity data for brominated quinoxalines?

Methodological Answer:

- Assay Replication : Repeat experiments under standardized conditions (e.g., cell line viability assays with triplicate technical replicates).

- Structural Validation : Confirm compound integrity post-assay via LC-MS to rule out degradation .

- Meta-Analysis : Compare results across studies using databases like PubChem BioAssay. For example, discrepancies in IC₅₀ values may arise from varying cell permeability or off-target effects .

What strategies are recommended for designing 6,7-Dibromo-tetrahydroquinoxaline derivatives with enhanced pharmacokinetic properties?

Methodological Answer:

- Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to improve solubility. Monitor metabolic stability in liver microsome assays .

- SAR Studies : Systematically modify substituents (e.g., replacing Br with Cl or F) and evaluate logP, solubility, and plasma protein binding .

- In Silico ADMET Prediction : Use tools like SwissADME to prioritize candidates with favorable absorption and low hepatotoxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.